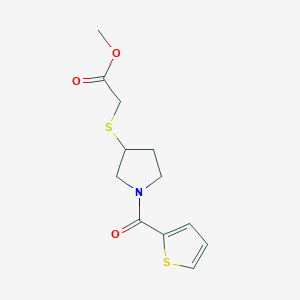
Methyl-2-((1-(Thiophen-2-carbonyl)pyrrolidin-3-yl)thio)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthesis of thiophene derivatives, an important component of the compound, can be achieved by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a pyrrolidine ring and a thiophene moiety. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds are complex and varied. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Wissenschaftliche Forschungsanwendungen
- Thiophenderivate: Methyl-2-((1-(Thiophen-2-carbonyl)pyrrolidin-3-yl)thio)acetat kann als Vorläufer für die Synthese verschiedener Thiophenderivate dienen. Diese Verbindungen weisen oft pharmakologische Eigenschaften auf, darunter Antikrebs-, Entzündungshemmende, antimikrobielle und blutdrucksenkende Wirkungen .
- Halbleiter: Thiophen-basierte Moleküle spielen eine entscheidende Rolle in organischen Halbleitern. Sie finden Anwendung in organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) .
- Industrielle Chemie: Thiophenderivate, einschließlich unserer Verbindung von Interesse, wirken als Korrosionsinhibitoren. Sie schützen Metalloberflächen vor Abbau in aggressiven Umgebungen .
Organische Synthese und Pharmazeutische Chemie
Materialwissenschaften und organische Elektronik
Korrosionsinhibition
Wirkmechanismus
Target of Action
Thiophene derivatives, a key component of this compound, have been shown to interact with a variety of biological targets, including voltage-gated sodium channels .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Thiophene derivatives, however, are known to influence a variety of biochemical pathways, often resulting in downstream effects such as anti-inflammatory, antimicrobial, and anticancer activities .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .
Zukünftige Richtungen
The future directions in the study and application of such compounds are promising. Pyrrolidine and thiophene derivatives are of great interest in medicinal chemistry due to their wide range of therapeutic properties . Therefore, the design and synthesis of new pyrrolidine and thiophene compounds with different biological profiles is a topic of interest for medicinal chemists .
Eigenschaften
IUPAC Name |
methyl 2-[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S2/c1-16-11(14)8-18-9-4-5-13(7-9)12(15)10-3-2-6-17-10/h2-3,6,9H,4-5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAHMFCTVSMBTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-fluorophenyl)acetonitrile](/img/structure/B2369747.png)


![9-(4-hydroxyphenyl)-6,6-dimethyl-2-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2369752.png)
![2-amino-1-(furan-2-ylmethyl)-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2369756.png)
![N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2369758.png)


![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3,5-dimethylaniline](/img/structure/B2369762.png)

![N-(4-(tert-butyl)phenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2369764.png)
![N-cyclohexyl-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2369765.png)